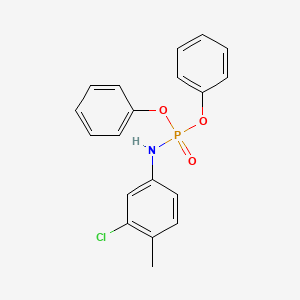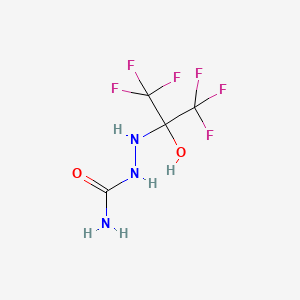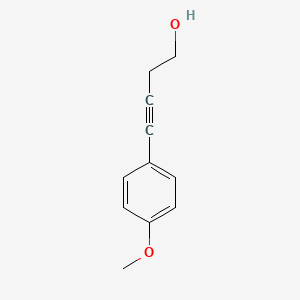![molecular formula C7H7BN2O3 B13992104 (7-Oxo-5,6-dihydropyrrolo[3,4-b]pyridin-3-yl)boronic acid](/img/structure/B13992104.png)
(7-Oxo-5,6-dihydropyrrolo[3,4-b]pyridin-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-Oxo-5,6-dihydropyrrolo[3,4-b]pyridin-3-yl)boronic acid is a boronic acid derivative that features a pyrrolopyridine core. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the boronic acid group makes it a valuable intermediate for Suzuki-Miyaura coupling reactions, which are widely used in the synthesis of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (7-Oxo-5,6-dihydropyrrolo[3,4-b]pyridin-3-yl)boronic acid typically involves the formation of the pyrrolopyridine core followed by the introduction of the boronic acid group. One common method includes the cyclization of appropriate precursors under controlled conditions to form the pyrrolopyridine structure. Subsequent borylation reactions, often using boron reagents such as bis(pinacolato)diboron, introduce the boronic acid functionality.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. The use of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura coupling, is a key step in the industrial synthesis of boronic acid derivatives.
Analyse Des Réactions Chimiques
Types of Reactions
(7-Oxo-5,6-dihydropyrrolo[3,4-b]pyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling with aryl halides results in the formation of biaryl compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, (7-Oxo-5,6-dihydropyrrolo[3,4-b]pyridin-3-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its ability to undergo Suzuki-Miyaura coupling makes it valuable for constructing biaryl structures, which are common in pharmaceuticals and organic materials.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure allows for interactions with biological targets, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and electronic components. Its reactivity and versatility make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of (7-Oxo-5,6-dihydropyrrolo[3,4-b]pyridin-3-yl)boronic acid involves its ability to form stable complexes with other molecules. In Suzuki-Miyaura coupling, the boronic acid group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. This process involves oxidative addition, transmetalation, and reductive elimination steps, leading to the formation of the desired product.
Comparaison Avec Des Composés Similaires
Similar Compounds
(7-Oxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)(phenyl)acetic acid: This compound shares a similar pyrrolopyridine core but differs in the functional groups attached.
Pyrrolopyrazine derivatives: These compounds contain a pyrrole and pyrazine ring and exhibit various biological activities.
Uniqueness
(7-Oxo-5,6-dihydropyrrolo[3,4-b]pyridin-3-yl)boronic acid is unique due to the presence of the boronic acid group, which imparts distinct reactivity and makes it a valuable intermediate for cross-coupling reactions. Its structure allows for versatile applications in different fields, setting it apart from other similar compounds.
Propriétés
Formule moléculaire |
C7H7BN2O3 |
|---|---|
Poids moléculaire |
177.96 g/mol |
Nom IUPAC |
(7-oxo-5,6-dihydropyrrolo[3,4-b]pyridin-3-yl)boronic acid |
InChI |
InChI=1S/C7H7BN2O3/c11-7-6-4(2-10-7)1-5(3-9-6)8(12)13/h1,3,12-13H,2H2,(H,10,11) |
Clé InChI |
DIYAVMXLDMJTOX-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC2=C(C(=O)NC2)N=C1)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-([1,1'-Biphenyl]-4-yl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B13992026.png)




![4,7-Dichloro-8-fluoro-2-(trifluoromethyl)pyrido[4,3-D]pyrimidine](/img/structure/B13992054.png)








